![molecular formula C8H9NO2 B12880324 (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is a complex organic compound with a unique structure that includes a cyclopenta[d]isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted cyclopentane derivative with an isoxazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,6aS)-Octahydrocyclopenta[b]pyrrole
- 3-[(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,3]oxazol-2-yl]propan-1-amine
Uniqueness
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(3aR,6aR)-3-ethyl-3a,6a-dihydrocyclopenta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H9NO2/c1-2-5-8-6(10)3-4-7(8)11-9-5/h3-4,7-8H,2H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
YVJCDQRMOZSCDE-SFYZADRCSA-N |
SMILES isomérique |
CCC1=NO[C@H]2[C@@H]1C(=O)C=C2 |
SMILES canonique |
CCC1=NOC2C1C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


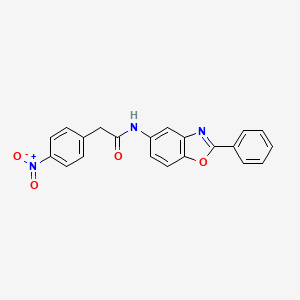
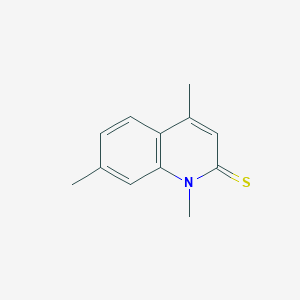

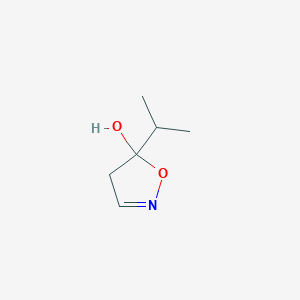
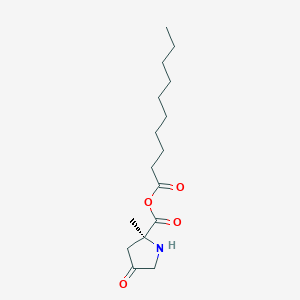
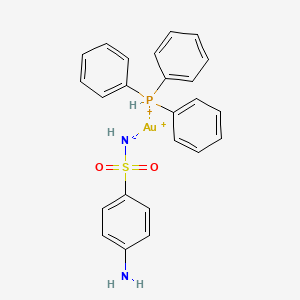
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
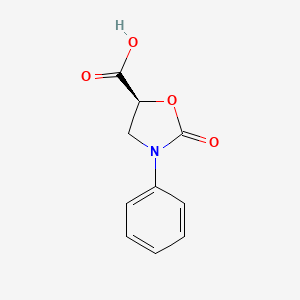
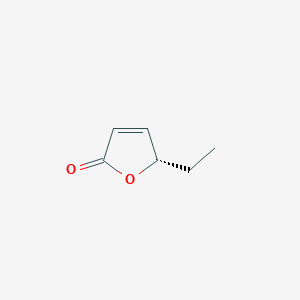

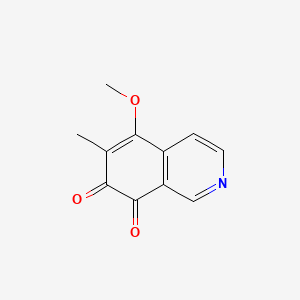

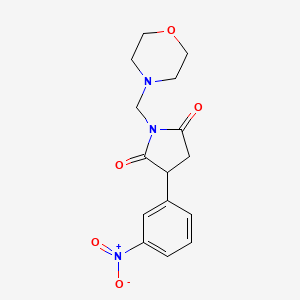
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)
